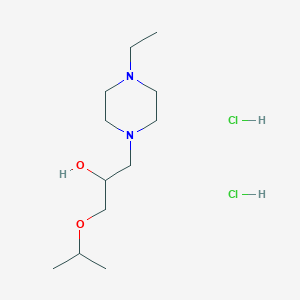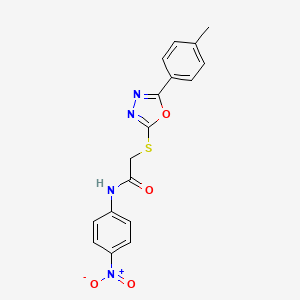![molecular formula C16H18N2O4S B4049440 N-(2-hydroxyethyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4049440.png)
N-(2-hydroxyethyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
概要
説明
N-(2-hydroxyethyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzamide structure, with an additional hydroxyethyl group
科学的研究の応用
N-(2-hydroxyethyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Biological Research: The compound is used in studies related to cell signaling pathways and protein interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzamide and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Hydroxyethylation: The intermediate product is then reacted with ethylene oxide to introduce the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-hydroxyethyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamide derivatives.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The hydroxyethyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
Similar Compounds
- N-(2-hydroxyethyl)-4-{[(4-chlorophenyl)sulfonyl]amino}benzamide
- N-(2-hydroxyethyl)-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide
- N-(2-hydroxyethyl)-4-{[(4-fluorophenyl)sulfonyl]amino}benzamide
Uniqueness
N-(2-hydroxyethyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The hydroxyethyl group also contributes to its distinct properties, such as increased solubility and potential for forming hydrogen bonds.
特性
IUPAC Name |
N-(2-hydroxyethyl)-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-2-8-15(9-3-12)23(21,22)18-14-6-4-13(5-7-14)16(20)17-10-11-19/h2-9,18-19H,10-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMMAXLWJZIAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-2-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B4049370.png)

![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(2-ethoxyphenoxy)ethyl]methylamine](/img/structure/B4049387.png)



![3-(diphenylmethyl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4049426.png)

![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B4049443.png)
![N-{4-[(3-cyclohexylpropanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4049456.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxobenzo[cd]indol-1-yl)propanamide](/img/structure/B4049464.png)
![N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B4049479.png)
![1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B4049481.png)
![1,3-Dimethyl-5-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4049484.png)
